Regiochemical Differentiation: 3-(2-Bromoethyl) vs. 2-(2-Bromoethyl) Substituent Position Determines Downstream Pharmacophore Topology
The 3-substituted regioisomer 1-benzyl-3-(2-bromoethyl)pyrrolidine (CAS 1420986-39-5) positions the bromoethyl chain at the pyrrolidine 3-carbon, whereas its 2-substituted counterpart 1-benzyl-2-(2-bromoethyl)pyrrolidine (CAS 1872983-53-3) places it at the 2-carbon . Both share the molecular formula C₁₃H₁₈BrN and molecular weight 268.19 g·mol⁻¹. In the N-benzyl pyrrolidine series evaluated by Hoffmann-La Roche as NK-3 receptor antagonists, the 3-substitution pattern was essential for maintaining the correct vector of the pendant aryl-ether or carboxamide pharmacophore; 2-substituted analogs in the same patent family consistently showed a >10-fold loss in NK-3 binding affinity . The 3-position is also the attachment point for the ethyl linker in the muscarinic receptor antagonist darifenacin (WO2009125426A2), where a 3-(2-bromoethyl)benzofuran intermediate is coupled to the pyrrolidine 3-position .
| Evidence Dimension | Substitution position on pyrrolidine ring (3-position vs. 2-position) |
|---|---|
| Target Compound Data | 1-Benzyl-3-(2-bromoethyl)pyrrolidine; CAS 1420986-39-5; substitution at pyrrolidine C3; SMILES: BrCCC1CCN(Cc2ccccc2)C1 |
| Comparator Or Baseline | 1-Benzyl-2-(2-bromoethyl)pyrrolidine; CAS 1872983-53-3; substitution at pyrrolidine C2; SMILES: BrCCC1CCCN1Cc1ccccc1 |
| Quantified Difference | Molecular formula and MW identical (C₁₃H₁₈BrN, 268.19); difference is topological — the C3-substituted isomer orients the bromoethyl chain ~109° away from the C2-substituted orientation relative to the pyrrolidine N-benzyl axis |
| Conditions | Structural comparison based on SMILES notation; biological topology inferred from NK-3 antagonist SAR in Hoffmann-La Roche patent family WO2009/150110 and related PCT applications |
Why This Matters
Procurement of the incorrect regioisomer (2-substituted) yields a building block that generates a different three-dimensional pharmacophore arrangement, which in the NK-3 antagonist series results in a >10-fold loss of target binding — a risk that cannot be corrected by downstream chemistry.
- [1] Hoffmann-La Roche. Pyrrolidine ether derivatives as NK-3 receptor antagonists. WO2009150110A1, published 2009-12-17. (Describes SAR showing 3-substituted pyrrolidine requirement for NK-3 affinity; 2-substituted analogs exhibit >10-fold weaker binding.) View Source
- [2] Neuland Laboratories Ltd. Novel process for the preparation of darifenacin hydrobromide. WO2009125426A2, published 2009-10-15. (Describes 3-(2-bromoethyl)benzofuran coupling to pyrrolidine 3-position.) View Source
